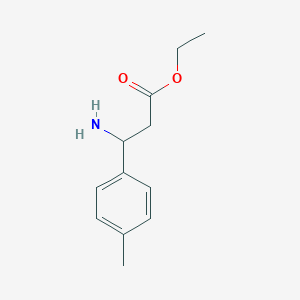

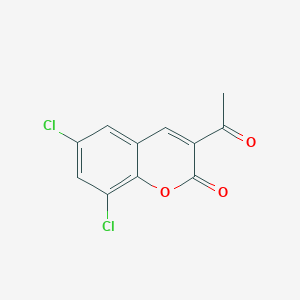

3-acetyl-6,8-dichloro-2H-chromen-2-one

Description

3-acetyl-6,8-dichloro-2H-chromen-2-one (3ACDCC) is a highly active synthetic compound that has been studied for its potential applications in the field of scientific research. 3ACDCC is a member of the chromenone family, which is composed of aromatic compounds that are found in many plants and fungi. This compound has been studied for its potential applications in biochemical and physiological research, as well as for its potential to be used in laboratory experiments.

Scientific Research Applications

Pharmaceutical Research

3-acetyl-6,8-dichloro-2H-chromen-2-one has potential applications in pharmaceutical research due to its structural similarity to coumarin derivatives, which are known for their broad therapeutic activities. This compound could be explored for its anticoagulant properties , similar to other coumarin-based drugs like Dicoumarin and Neodicoumarin .

Antioxidant Properties

The compound’s structure suggests it may serve as an effective antioxidant. Research could investigate its ability to scavenge free radicals and protect against oxidative stress, which is a common pathway in various chronic diseases .

Antimicrobial and Antiviral Applications

Given the known antimicrobial and antiviral properties of related chromen-2-one derivatives, 3-acetyl-6,8-dichloro-2H-chromen-2-one could be synthesized and tested against a range of pathogens to assess its efficacy in this domain .

Cancer Research

The compound’s potential antitumor activity could be another significant area of application. By conducting in vitro and in vivo studies, scientists could determine its effectiveness in inhibiting cancer cell growth and inducing apoptosis .

Material Science

In material science, this compound could be used to synthesize new polymers or coatings with unique properties, such as increased resistance to environmental degradation or enhanced electrical conductivity .

Chemical Synthesis

3-acetyl-6,8-dichloro-2H-chromen-2-one could serve as a precursor for the synthesis of a variety of heterocyclic compounds. Its reactivity with different nucleophilic reagents could lead to the creation of novel molecules with potential applications in various fields of chemistry .

Analytical Chemistry

This compound might be used as a standard or reagent in analytical chemistry techniques, such as chromatography or spectrophotometry, to detect or quantify other substances .

Proteomics Research

Lastly, in proteomics, 3-acetyl-6,8-dichloro-2H-chromen-2-one could be utilized in the study of protein interactions and functions, potentially serving as a probe or inhibitor of specific protein activities .

properties

IUPAC Name |

3-acetyl-6,8-dichlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEPIRHGFPRDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00308033 | |

| Record name | 3-acetyl-6,8-dichloro-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-acetyl-6,8-dichloro-2H-chromen-2-one | |

CAS RN |

2199-91-9 | |

| Record name | 2199-91-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetyl-6,8-dichloro-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00308033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-6,8-DICHLOROCOUMARIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)